![molecular formula C17H12O4S B290722 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it suitable for use in different applications.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins in the body that are involved in the development and progression of diseases such as cancer and inflammation. It has also been shown to have antimicrobial properties by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate has various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, it has been shown to have antioxidant properties by scavenging free radicals in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate in lab experiments is its unique structure and properties that make it suitable for use in various applications. It is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before use in lab experiments.
Future Directions
There are several future directions for research on 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate. One direction could be to explore its potential use in combination therapy for cancer and other diseases. Another direction could be to investigate its potential use as a biosensor for detecting various biomolecules in the body. Additionally, research could be done to evaluate its potential use in the synthesis of new materials with unique properties. Overall, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate has great potential for use in various applications and further research is needed to fully understand its properties and mechanisms of action.
Synthesis Methods
The synthesis method for 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate involves the reaction between 4-mercaptophenol and 4-bromo-2-furoic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate.
Scientific Research Applications
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used in the synthesis of various polymers and as a stabilizer for plastics.
properties
Molecular Formula |
C17H12O4S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)sulfanylphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C17H12O4S/c18-12-3-7-14(8-4-12)22-15-9-5-13(6-10-15)21-17(19)16-2-1-11-20-16/h1-11,18H |
InChI Key |
PVHDPTPJUCMZLJ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

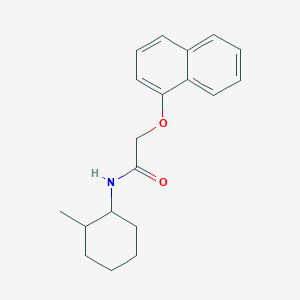
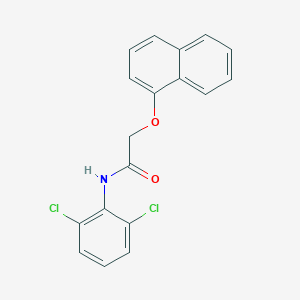
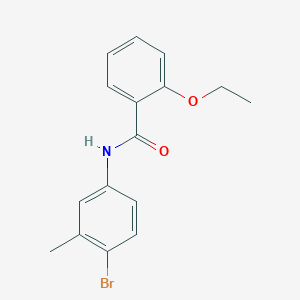
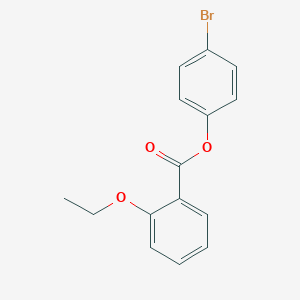
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
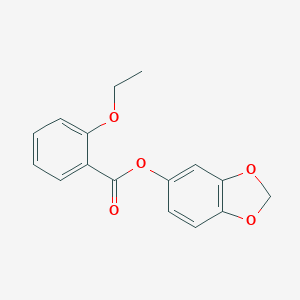
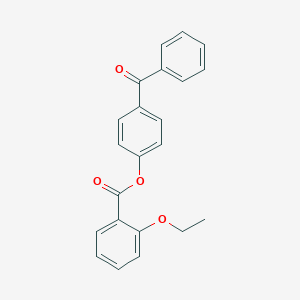
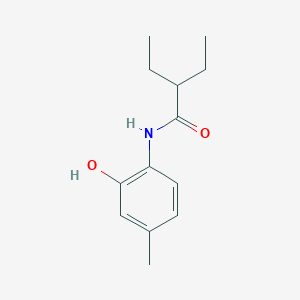
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)